Methyl 4-methoxy-2-methylbenzoate
Overview
Description
Methyl 4-methoxy-2-methylbenzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a methoxy group at the para position and a methyl group at the ortho position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methoxy-2-methylbenzoate can be synthesized through the esterification of 4-methoxy-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Example Reaction:
- To a stirred mixture of 4-methoxy-2-methylbenzoic acid (1.0 g, 6 mmol) and methanol (50 mL), add thionyl chloride (1.3 mL, 17.8 mmol) dropwise at room temperature under a nitrogen atmosphere.
- Reflux the mixture for several hours until the reaction is complete.
- Cool the reaction mixture and pour it into ice water to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and optimized reaction parameters ensures efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-2-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of 4-methoxy-2-methylbenzoic acid or other substituted derivatives.
Oxidation: Formation of 4-methoxy-2-methylbenzoic acid.
Reduction: Formation of 4-methoxy-2-methylbenzyl alcohol.
Scientific Research Applications
Methyl 4-methoxy-2-methylbenzoate has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-2-methylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
Methyl 4-methoxy-2-methylbenzoate can be compared with other similar compounds such as:
Methyl 2-methoxy-4-methylbenzoate: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Methyl 4-methoxybenzoate: Lacks the methyl group, resulting in different chemical properties and uses.
Methyl 2-methylbenzoate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
methyl 4-methoxy-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-6-8(12-2)4-5-9(7)10(11)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYAVWKYDVBIMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70532464 | |
Record name | Methyl 4-methoxy-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70532464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35598-05-1 | |
Record name | Methyl 4-methoxy-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70532464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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